2-Bromo-1-(4-methoxyphenyl)pentan-1-one
Description
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is a brominated aromatic ketone with the molecular formula C₁₂H₁₅BrO₂. Structurally, it consists of a pentan-1-one backbone substituted with a bromine atom at the second carbon and a 4-methoxyphenyl group at the ketone position (Figure 1). The methoxy group (–OCH₃) on the aromatic ring is electron-donating, influencing the compound’s electronic properties and reactivity.
Key Properties (Inferred from Analogs):
- Reactivity: The bromine at the β-position facilitates nucleophilic substitution reactions, making it valuable for forming carbon-carbon or carbon-heteroatom bonds.
- Stability: The methoxy group enhances steric and electronic stability compared to electron-withdrawing substituents .
- Applications: Likely used in the synthesis of complex molecules, such as heterocycles or fluorinated pharmaceuticals, similar to its ethanone analog .
Properties
CAS No. |
36412-64-3 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-11(13)12(14)9-5-7-10(15-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
RTILIJSYRVLPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one typically involves the bromination of 1-(4-methoxyphenyl)pentan-1-one. One common method includes the following steps:
Starting Material: 1-(4-methoxyphenyl)pentan-1-one.
Reagents: Sodium bromide (NaBr) and hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out at room temperature.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-1-(4-methoxyphenyl)pentan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group (OCH3) can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
The following analysis compares 2-bromo-1-(4-methoxyphenyl)pentan-1-one with structurally related compounds, focusing on substituent effects, chain length, and applications.
Substituent Effects on the Aromatic Ring
2-Bromo-1-(4-fluorophenyl)-1-pentanone (C₁₁H₁₂BrFO; Molar Mass: 259.11 g/mol)
- Key Differences : Replacement of –OCH₃ with –F introduces an electron-withdrawing effect, reducing the ring’s electron density.
- Impact : Lower solubility in polar solvents compared to the methoxy analog. Fluorinated derivatives are often used in drug design to enhance metabolic stability .
- Applications : Intermediate for fluorinated pharmaceuticals or agrochemicals .
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (C₁₄H₁₀BrClO; Molar Mass: 309.58 g/mol)
- Key Differences : Chlorine (–Cl) substituent provides stronger electron-withdrawing effects, increasing reactivity in electrophilic substitutions.
- Physical Properties : Higher melting point (65–66°C) due to increased molecular symmetry and halogen interactions .
- Applications : Used in crystallography studies and as a precursor for halogenated polymers .
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one
- Key Differences: Hydroxyl (–OH) group introduces hydrogen bonding, enhancing solubility in polar solvents like water or ethanol.
- Reactivity : Prone to oxidation or etherification reactions, limiting its stability under acidic conditions .
Chain Length Variations
2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂; Molar Mass: 229.07 g/mol)
- Key Differences: Shorter carbon chain (ethanone vs. pentanone) reduces lipophilicity and steric hindrance.
- Reactivity : Faster reaction kinetics in nucleophilic substitutions due to easier access to the β-bromo site .
- Applications: Widely used in synthesizing pyrrolo-isoquinolines and other heterocycles .
2-Bromo-1-(4-methoxyphenyl)-1-heptanone (C₁₄H₁₉BrO₂; Molar Mass: 301.20 g/mol)
- Physical Properties: Lower melting point compared to ethanone due to reduced crystallinity .
Data Comparison Table
Biological Activity
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a para-methoxyphenyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
Molecular Formula: C12H15BrO
Molecular Weight: 243.15 g/mol
IUPAC Name: this compound
The compound's structure consists of a pentanone backbone with a bromine atom at the second carbon and a methoxy group attached to a phenyl ring at the first carbon. This configuration is crucial for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the bromine atom enhances its reactivity, making it effective against various bacterial strains. Studies have shown that compounds with similar structures often demonstrate cytotoxicity against bacterial cells, suggesting that this compound may also possess comparable antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings suggest that it may inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The mechanism of action appears to involve interaction with tubulin, leading to destabilization of microtubules, which is crucial for cell division .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10-33 | Tubulin destabilization |
| MDA-MB-231 | 23-33 | Inhibition of mitosis |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Nucleophilic Substitution Reactions: The bromine atom acts as an excellent leaving group, facilitating nucleophilic attacks by biological molecules.
- Tubulin Interaction: It binds to tubulin at the colchicine site, disrupting microtubule polymerization, which is critical for mitotic spindle formation during cell division .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A recent study evaluated the cytotoxic effects of various derivatives of this compound on breast cancer cells. The results indicated that modifications to the methoxy group significantly influenced the compound's potency and selectivity towards cancerous cells .
Case Study Summary:
- Study Focus: Evaluation of structural analogs on MCF-7 cells.
- Findings: Certain analogs exhibited enhanced cytotoxicity compared to the parent compound, suggesting that further structural optimization could lead to more effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
